![molecular formula C13H14NO4P B3832948 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1)](/img/structure/B3832948.png)
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1)
Overview
Description
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a product of the reaction between 2-aminophenol and 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide. In
Mechanism of Action
The mechanism of action of 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) is not fully understood. However, studies have shown that it works by inhibiting the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage and inflammation. In addition, it has been found to modulate various signaling pathways involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death in various cell types. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) in lab experiments is its versatility. It can be used in the synthesis of various organic compounds and has been shown to have several biological activities. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) can cause cellular damage and toxicity.
Future Directions
There are several future directions for the research and development of 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1). One potential direction is the development of new drugs based on the compound's antioxidant, anti-inflammatory, and antimicrobial properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, there is a need for the development of new synthesis methods that are more efficient and environmentally friendly.
In conclusion, 2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) is a versatile compound with several scientific research applications. It has potential as a candidate for the development of new drugs and has been shown to have several biological activities. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Scientific Research Applications
2-aminophenol - 2,3-dihydro-1,3-benzoxaphosphol-3-ol 3-oxide (1:1) has a wide range of scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. In addition, it has been found to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
2-aminophenol;3-hydroxy-2H-1,3λ5-benzoxaphosphole 3-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3P.C6H7NO/c8-11(9)5-10-6-3-1-2-4-7(6)11;7-5-3-1-2-4-6(5)8/h1-4H,5H2,(H,8,9);1-4,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJPAPCNTBWLAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC=C2P1(=O)O.C1=CC=C(C(=C1)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminophenol;3-hydroxy-2H-1,3lambda5-benzoxaphosphole 3-oxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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